Octadecanoic acid;propane-1,2-diol
Description
Structure
2D Structure
Properties
IUPAC Name |
octadecanoic acid;propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h2-17H2,1H3,(H,19,20);3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCJFUXWBBHIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323-39-3 | |
| Record name | Prostearin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis and Derivatization Methodologies of Propylene Glycol Monostearate
Direct Esterification Processes for Propylene (B89431) Glycol Monostearate Synthesis
Direct esterification involves the reaction of propylene glycol with stearic acid. This process is governed by the principles of equilibrium, necessitating the removal of water to drive the reaction toward the formation of the desired monoester. nih.gov The reaction yields a mixture of propylene glycol monoesters and diesters, with the monoester being the target product. nih.gov
The efficiency and selectivity of direct esterification are highly dependent on the catalytic system employed. Both acidic and basic catalysts are utilized in industrial production. google.com
Acidic Catalysts: Common homogeneous acid catalysts include p-toluenesulfonic acid (PTSA) and sulfuric acid. For instance, the direct esterification of palmitic acid (a similar long-chain fatty acid) and propylene glycol can be catalyzed by p-toluenesulfonic acid. google.com Heterogeneous acid catalysts, such as the solid super-strong acid SO₄²⁻/Fe₂O₃, have also been explored. google.com These catalysts facilitate the protonation of the carboxylic acid, enhancing its electrophilicity and promoting nucleophilic attack by the hydroxyl group of propylene glycol.
Basic Catalysts: Alkaline catalysts are also widely used, including potassium hydroxide (B78521) (KOH), sodium carbonate, and calcium oxide. google.com In a typical process, propylene glycol is mixed with a base catalyst before stearic acid is introduced. google.com The synthesis of propylene glycol monostearate can be achieved by reacting stearic acid with propylene oxide in the presence of alkaline catalysts like potassium hydroxide. A minimum catalyst concentration, such as 1.0% KOH equivalent by weight of the fatty acid, is often required for efficient esterification.
Table 1: Comparison of Catalytic Systems in Direct Esterification
| Catalyst Type | Examples | Typical Concentration | Reaction Conditions |
| Acidic | p-Toluenesulfonic acid (PTSA), Sulfuric acid | 0.3-1.0% w/w | Temperatures of 120-160°C for 4-8 hours |
| Basic | Potassium hydroxide (KOH), Sodium carbonate, Calcium oxide | 0.10-0.30% of 1,2-propanediol weight google.com | Temperatures of 160-180°C for 2-4 hours google.com |
To maximize the yield of propylene glycol monostearate and minimize the formation of the diester and other byproducts like polypropylene (B1209903) glycol, careful optimization of reaction parameters is essential. researchgate.net
Temperature: The reaction temperature is a critical factor. For base-catalyzed reactions, a temperature range of 160-180°C is often employed. google.com In processes using propylene oxide, the temperature is typically maintained around 120°C; exceeding 160°C can promote the formation of polypropylene glycol, which reduces the purity of the monoester. researchgate.net
Pressure: The reaction can be carried out under vacuum or elevated pressure. A vacuum of 0.06-0.08 MPa helps to remove the water formed during the reaction, shifting the equilibrium towards the products. google.com Conversely, when reacting with propylene oxide, the pressure is maintained between 2 to 5 atmospheres. researchgate.net
Stoichiometry: The molar ratio of the reactants significantly influences the product distribution. To favor the formation of the monoester, an excess of propylene glycol is used. Molar ratios of 1,2-propanediol to stearic acid ranging from 2:1 to 4:1 are common in industrial processes. google.com This excess of the diol helps to statistically favor the reaction at only one of its hydroxyl sites.
Table 2: Optimized Parameters for Direct Esterification of Propylene Glycol Monostearate
| Parameter | Optimized Range | Rationale |
| Temperature | 160-180°C (Base-catalyzed) google.com | Balances reaction rate and prevention of side reactions. |
| Pressure | 0.06-0.08 MPa (Vacuum) google.com | Facilitates removal of water to drive the reaction forward. |
| Molar Ratio (Propylene Glycol:Stearic Acid) | (2-4):1 google.com | An excess of propylene glycol favors monoester formation. |
| Reaction Time | 2-4 hours google.com | Sufficient time for the reaction to proceed to a high conversion rate. |
Transesterification Routes for Propylene Glycol Monostearate Production
Transesterification, also known as interesterification, is an alternative route for producing propylene glycol monostearate. This method typically involves the reaction of propylene glycol with triglycerides (fats or oils) or fatty acid methyl esters. researchgate.netfao.org The product of this reaction is a mixture that includes propylene glycol mono- and diesters, as well as residual mono- and diglycerides and glycerol (B35011). fao.org
Enzymatic synthesis offers a "green" alternative to chemical catalysis, proceeding under milder conditions and often with higher selectivity, which reduces the formation of byproducts. nih.govnih.gov Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the primary enzymes used for this purpose. nih.gov
Immobilized lipases, such as those from Rhizomucor miehei or Pseudomonas species, are often used to catalyze the direct esterification or transesterification. researchgate.netresearchgate.net The enzymatic synthesis can achieve high molar conversion rates, with some studies reporting up to 96% conversion under optimized conditions, yielding a product with less than 1% diester. The reaction is typically conducted at lower temperatures (e.g., 30-60°C) compared to chemical methods. researchgate.netresearchgate.net The yield of monoesters is influenced by various factors including the specific lipase (B570770), the acyl donor (fatty acids, their esters, or triglycerides), solvent, temperature, and water content. researchgate.netresearchgate.net
Table 3: Research Findings on Enzyme-Catalyzed Synthesis of Propylene Glycol Esters
| Acyl Donor | Lipase Source | Key Finding | Reference |
| Fatty Acid Anhydrides | Pseudomonas lipase | Yields of up to 89.7% for propylene glycol monostearate were achieved. | researchgate.net |
| Lauric Acid | Rhizomucor miehei (immobilized) | Optimized conditions led to a 96% molar conversion to propylene glycol monolaurate. | |
| Vegetable Oil | Candida antarctica lipase (immobilized) | A three-step methanolysis process achieved 98.4% conversion of oil to methyl esters, demonstrating lipase efficiency in transesterification. | researchgate.net |
The conventional industrial method for transesterification involves reacting triglycerides, such as hydrogenated soybean oil, with propylene glycol at high temperatures (350° to 450°F or approximately 177° to 232°C) using a basic catalyst like sodium hydroxide. nih.govgoogle.com This process is economically advantageous due to the lower cost of triglycerides compared to purified fatty acids. google.com The resulting crude product is a complex mixture containing propylene glycol monoesters and diesters, monoglycerides (B3428702), and diglycerides. google.com
A newer process avoids the need for solvents and multiple water washings by reacting a polyol and an oil in the presence of a catalyst like potassium acetate (B1210297) at temperatures between 180°C and 280°C. google.com After the reaction, the catalyst is neutralized with an acid such as phosphoric acid. google.com
Purification and Isolation Techniques for High-Purity Propylene Glycol Monostearate
Following either direct esterification or transesterification, the crude product is a mixture containing the desired monoester, unreacted starting materials, and byproducts such as diesters and, in the case of transesterification, glycerides. google.com To obtain high-purity propylene glycol monostearate (typically >90% monoester content), purification is essential. cir-safety.org
The primary method for purification is vacuum distillation, often referred to as molecular distillation. fao.org This technique separates compounds based on their molecular weight and boiling point differences. For propylene glycol monostearate, distillation is typically conducted at temperatures between 190°C and 250°C and a pressure of less than 15 mm Hg. google.com This process can effectively reduce the diester content to below 3%. google.com
A multi-stage distillation process can be employed for industrial-scale production. A four-stage distillation can sequentially remove water, excess 1,2-propanediol, diesters, and finally free fatty acids, yielding a propylene glycol monostearate product with a purity exceeding 99%. google.com To prevent thermal degradation during distillation, which can occur with extended heating times, inert gas sparging (e.g., with nitrogen) may be used.
Repeated crystallization is another technique that can be used to purify the primary ester from the reaction mixture. researchgate.net
Investigation of Self-Emulsifying Grades of Propylene Glycol Monostearate (PGS-SE)
Self-emulsifying (SE) grades of propylene glycol monostearate are designed to readily form emulsions without high shear, a property conferred by the inclusion of specific secondary components.
Compositional Analysis of Self-Emulsifying Formulations
Propylene Glycol Monostearate SE is a specialized grade that includes an emulsifying agent within its own matrix, typically an alkali stearate (B1226849). atamanchemicals.comcosmeticsinfo.org This composition makes it "self-emulsifying." The primary distinction from standard Propylene Glycol Stearate (PGS) is the presence of some sodium and/or potassium stearate. atamanchemicals.comcosmeticsinfo.org This soap component makes PGS-SE quite surface active, allowing it to be adsorbed at the oil/water interface where it can form a thick, plastic film under appropriate conditions. atamanchemicals.com
Detailed analysis indicates that self-emulsifying grades contain specific percentages of these additives. One formulation of PGS-SE is specified to contain approximately 5% to 6% potassium stearate and 7% to 10% free stearic acid in addition to the propylene glycol mono- and diesters. cir-safety.org The inclusion of the potassium stearate component is what provides the formulation with its enhanced emulsifying power. atamanchemicals.com
Table 1: Composition of a Self-Emulsifying Propylene Glycol Monostearate (PGS-SE) Formulation
| Component | Concentration (%) | Function |
|---|---|---|
| Propylene Glycol Stearate | Base | Primary Emulsifier |
| Potassium Stearate | 5% - 6% | Self-emulsifying agent cir-safety.org |
Impact of Additives on Emulsification Properties
The emulsification capabilities of propylene glycol monostearate are significantly influenced by the presence of various additives. These additives can enhance stability, improve aeration, and modify the crystalline structure, which is crucial for functionality.
One of the most significant additives is stearic acid. cerealsgrains.org When mixed with propylene glycol monostearate, stearic acid helps to stabilize the alpha-crystalline form of the emulsifier, which is critical for its performance in applications like cake batters. cerealsgrains.org For instance, mixtures containing 10% to 35% stearic acid with propylene glycol monostearate show markedly increased alpha-form stability at room temperature. cerealsgrains.org This enhanced stability correlates with improved air incorporation in batter systems. cerealsgrains.org
Other additives, referred to as "stabilizer salts," are also used to maintain the desired alpha-crystalline form. google.com These ionic surface-active agents can include the potassium salt of N-stearyl glycine (B1666218) or the sodium salt of the succinic acid half-ester of monostearin. google.com
Conversely, the presence of certain by-products from synthesis can be detrimental. Propylene glycol diesters, for example, negatively affect the emulsifying properties of the monoester. google.com The emulsifying capability is greatly reduced if the diester content exceeds 3%. google.com In contrast, combining propylene glycol monostearate with other emulsifiers like distilled monoglycerides can be beneficial, particularly in aerated products such as whipped toppings and cake emulsifiers. researchgate.net
Table 2: Effect of Various Additives on Propylene Glycol Monostearate Emulsification
| Additive | Effect on Properties | Source(s) |
|---|---|---|
| Stearic Acid | Enhances alpha-crystal stability, improves air incorporation. | cerealsgrains.org |
| Stabilizer Salts | Maintains and stabilizes the alpha-crystalline form. | google.com |
| Distilled Monoglycerides | Acts synergistically to improve aeration in desserts and toppings. | researchgate.net |
Polymorphism and Crystalline Structure of Propylene Glycol Monostearate
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of propylene glycol monostearate's functionality as an emulsifier. k-state.edu The specific crystalline form influences the texture and physical characteristics of food products. k-state.edu
Characterization of Polymorphic Modifications
Propylene glycol monostearate exhibits complex polymorphic behavior. It is known to exist in an alpha-crystalline (α) form, which is particularly effective for emulsification due to its structure. google.comguidechem.com This α-form is characterized by a loosely packed hexagonal subcell structure. k-state.edu However, the stability of this form is a key consideration. Pure propylene glycol monostearate exists in a sub-alpha form at room temperature, only transitioning to the more functional alpha form at temperatures above 35°C. cerealsgrains.org
Research has further clarified the polymorphic landscape of this compound. Early studies suggested multiple forms, and more recent data has revised this understanding. researchgate.netresearchgate.netscispace.com For an 80:20 mixture of 1-propylene glycol monostearate and 2-propylene glycol monostearate, four distinct polymorphic modifications have been observed. atamanchemicals.com A significant revision in the scientific literature reports that for 1-propylene glycol monostearate, a metastable Form I exists, which is intermediate in its melting level between the α-form and a stable Form II. researchgate.netresearchgate.net This work also noted that a previously reported Form III was not observed under revised analysis. scispace.com The stable Form II melts at a slightly higher temperature than the α-form. scispace.com
Factors Influencing Crystalline Behavior
Several factors can influence the crystalline structure of propylene glycol monostearate, either stabilizing or altering its polymorphic form.
Additives: The presence of other molecules is a primary influencing factor. Admixtures with 10% to 35% stearic acid can markedly enhance the stability of the alpha-polymorphic form at room temperature. cerealsgrains.org Similarly, the addition of ionic surface-active agents, known as stabilizer salts, helps to maintain the alpha form. google.com Propylene glycol monostearate is also used to stabilize the meta-stable α-crystal form of other emulsifiers, such as distilled monoglycerides. researchgate.net An equal molar ratio of propylene glycol monostearate and glyceryl monostearate can form co-crystals with a stable polymorph. researchgate.net
Temperature: Temperature is a critical factor, as the alpha form of pure propylene glycol monostearate is only stable above 35°C. cerealsgrains.org Below this temperature, it tends to exist in a sub-alpha form. The crystallization process itself is dependent on temperature, which affects the driving force and rate of crystal formation. k-state.edu
Shear: Physical forces can also play a role. For instance, in frozen systems, shear during the freezing process may be necessary for the proper distribution of propylene glycol monostearate around ice crystals, allowing it to interfere with crystal growth. researchgate.net
Table 3: Factors Affecting the Crystalline Behavior of Propylene Glycol Monostearate
| Factor | Influence on Crystalline Structure | Source(s) |
|---|---|---|
| Additives (e.g., Stearic Acid, Stabilizer Salts) | Stabilize the functional α-crystalline form at lower temperatures. | cerealsgrains.orggoogle.com |
| Temperature | Dictates the stable polymorphic form (e.g., α-form is stable >35°C). | cerealsgrains.org |
| Shear | May be required for effective distribution and function in certain systems like ice cream. | researchgate.net |
| Purity | The presence of diesters can hinder the formation of the desired crystalline structure. | google.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-acetyl-3-monostearin |
| 1-monoolein |
| Glyceryl monostearate |
| N-stearyl glycine |
| Potassium stearate |
| Propylene glycol |
| Propylene glycol 2-monostearate |
| Propylene glycol diester |
| Propylene glycol monopalmitate |
| Propylene glycol monostearate |
| Sodium lauryl sulfate |
| Stearic acid |
| Stearyl-2-lactic acid |
| Succinic acid half ester of monostearin |
| Sucrose (B13894) esters |
Analytical and Characterization Techniques in Propylene Glycol Monostearate Research
Spectroscopic Methodologies for Structural Elucidation
Infrared (IR) spectroscopy is a fundamental technique used for the qualitative analysis of propylene (B89431) glycol monostearate. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated that reveals the presence of specific chemical bonds and functional groups. The identity of propylene glycol stearate (B1226849) can be confirmed by matching its infrared absorption data with standard reference spectra. cir-safety.org
The key functional groups within the propylene glycol monostearate molecule give rise to characteristic absorption bands in the IR spectrum. The ester group, central to its structure, is identifiable by a strong carbonyl (C=O) stretching vibration. The hydroxyl (-OH) group from the propylene glycol moiety and the long hydrocarbon chain of the stearic acid component also produce distinct signals. researchgate.netresearchgate.net
A summary of typical IR absorption bands for related compounds, which are indicative for propylene glycol monostearate, is provided below.
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Source |
| Hydroxyl (-OH) | O-H Stretching | ~3310 | researchgate.net |
| Alkane (C-H) | C-H Stretching | 2848 - 2913 | researchgate.net |
| Ester (C=O) | C=O Stretching | 1729 - 1732 | researchgate.netresearchgate.net |
| Methyl (-CH₃) | C-H Bending | ~1470 | researchgate.net |
This table presents data for glycerol (B35011) monostearate, a structurally similar compound, to infer the expected spectral characteristics of propylene glycol monostearate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural elucidation, providing information on the connectivity of atoms within a molecule. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are utilized in the analysis of propylene glycol esters. nih.govresearchgate.net
¹³C NMR spectroscopy can distinguish the different carbon environments within the propylene glycol monostearate molecule. For the parent compound, propylene glycol, distinct signals are observed for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. researchgate.net Upon esterification with stearic acid, these chemical shifts would be altered, and additional signals corresponding to the carbonyl carbon and the long alkyl chain of the stearate moiety would appear.
| Carbon Atom | Chemical Shift (ppm) | Source |
| Methyl (CH₃) | 18.6 | researchgate.net |
| Methylene (CH₂) | 67.8 | researchgate.net |
| Methine (CH) | 68.2 | researchgate.net |
This table shows the ¹³C NMR chemical shifts for the parent compound, propylene glycol.
Furthermore, specialized NMR techniques have been applied. For instance, phosphorus NMR (³¹P-NMR) has been used to quantify partially esterified acylglycerols in reaction mixtures involving propylene glycol. nih.gov For quantitative analysis, fluorine magnetic resonance (¹⁹F NMR) has also been reported as a method for propylene glycol stearate. cir-safety.org
Chromatographic Separations and Quantitative Analysis
Chromatography is the cornerstone for separating propylene glycol monostearate from complex mixtures and for its precise quantification. These techniques partition components between a stationary phase and a mobile phase, allowing for the isolation and measurement of individual substances.
Gas Chromatography (GC), often referred to as Gas-Liquid Chromatography (GLC), is a primary method for the quantitative analysis of propylene glycol fatty acid esters. researchgate.net It is particularly effective for determining the content of monoesters, as well as impurities like free propylene glycol, in the final product. fao.orggoogle.com
Due to the low volatility and polar nature of the hydroxyl group, samples typically undergo a derivatization step before analysis. This involves converting the analyte into a more volatile and thermally stable compound. A common method is silylation, using reagents such as N,N-bis(trimethylsilyl)fluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). fao.orggoogle.com The derivatized sample is then injected into the GC, where it is separated on a capillary column and detected, most commonly by a flame ionization detector (FID). fao.orgcdc.gov
The following table outlines typical conditions for the GC analysis of propylene glycol monostearate.
| Parameter | Specification | Source |
| Column | Fused silica (B1680970) capillary, 12-25 m, 0.25-0.35 mm i.d., 95% methyl- 5% phenyl silicone phase | fao.org |
| Injector Temperature | 320°C (Split) or 60°C (On-column) | fao.org |
| Oven Program | Initial: 50-60°C, Ramp: 10°C/min, Final: 350°C (hold 1 min) | fao.org |
| Detector | Flame Ionization Detector (FID) | fao.orgcdc.gov |
| Detector Temperature | 400°C | fao.org |
| Carrier Gas | Helium (He) | fao.org |
| Derivatization | Silylation with BSTFA and TMCS in pyridine | fao.orggoogle.com |
| Internal Standard | n-Heptadecane | fao.org |
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is another technique used in the analysis of propylene glycol esters. This method separates molecules based on their size, or hydrodynamic volume, in solution. It has been employed to determine the monoester content in self-emulsifying grades of propylene glycol stearate (PGS-SE). cir-safety.org GPC can effectively separate the larger mono- and di-ester molecules from smaller components like free fatty acids and propylene glycol. The technique is also valuable for characterizing the molecular weight distribution of polymers derived from related compounds like glycerol monostearate. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of propylene glycol esters. cir-safety.org A significant challenge in analyzing propylene glycol and its simple esters with HPLC is that they lack a strong chromophore, making detection by standard UV-Vis detectors difficult. researchgate.net
To overcome this, a pre-column derivatization strategy is often employed. For the analysis of propylene glycol, it can be derivatized with benzoyl chloride under alkaline conditions. This process attaches a benzoyl group, which is strongly UV-absorbent, to the molecule, allowing for sensitive detection. researchgate.net The resulting derivative is then separated on a reverse-phase column (e.g., C8) and quantified using a UV detector. researchgate.net This derivatization principle is applicable to the analysis of propylene glycol monostearate to enhance detection sensitivity. HPLC has been successfully used to analyze various propylene glycol esters in different matrices. cir-safety.org
| Parameter | Specification (for derivatized Propylene Glycol) | Source |
| Column | Pursuit C8 | researchgate.net |
| Detection | UV at 230 nm | researchgate.net |
| Derivatization | Pre-column with benzoyl chloride | researchgate.net |
| Internal Standard | Ethylene (B1197577) glycol | researchgate.net |
Thermal Analysis Techniques for Material Characterization
Thermal analysis techniques are fundamental in characterizing the physical and chemical properties of materials as a function of temperature. For propylene glycol monostearate, methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly used to determine its thermal characteristics. mdpi.comnih.gov
Differential Scanning Calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This technique is crucial for determining the melting behavior of PGMS. Research has identified the melting endotherm of propylene glycol monostearate at approximately 45.7 °C. mdpi.com In more complex systems, such as oil-in-water emulsions, DSC is often coupled with other techniques like X-ray diffraction to monitor the thermal and structural changes of fats during crystallization and melting, where PGMS can influence these transitions. acs.org Studies on solid lipid nanoparticles (SLNs) containing PGMS also utilize DSC to investigate the thermal behavior of the formulation, observing the melting endotherms of the individual components to understand the physical state of the drug within the lipid matrix. rjptonline.org
Thermogravimetric Analysis provides information on the thermal stability and decomposition of materials. In a study on the high-temperature decomposition of PGMS, it was noted that the compound lost water between 135°C and 238°C. At a higher temperature of 310°C, the ester linkage was reported to break. cir-safety.org TGA, often used alongside DSC, helps to distinguish between different thermal events, such as phase transitions and decomposition. nih.gov
Table 1: Thermal Properties of Propylene Glycol Monostearate (PGMS) and Related Components
| Material | Technique | Observed Thermal Event | Temperature (°C) | Source |
|---|---|---|---|---|
| Propylene Glycol Monostearate (PGM) | DSC | Melting Endotherm | 45.7 | mdpi.com |
| Propylene Glycol Monostearate (PGS) | - | Water Loss | 135 - 238 | cir-safety.org |
| Propylene Glycol Monostearate (PGS) | - | Decomposition (Ester Linkage Break) | 310 | cir-safety.org |
Microscopic and Imaging Techniques for Morphological Studies
Microscopy is indispensable for visualizing the microstructure and surface features of materials. For PGMS, techniques such as Scanning Electron Microscopy (SEM) and its low-temperature variant are particularly revealing. physicsworld.com
SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. This technique has been used to study the morphology of various formulations containing PGMS. For instance, scanning electron photomicrography was employed to examine the surface of microspheres composed of propylene glycol monostearate, revealing them to be non-sticky, discrete, and free-flowing particles. pacific.edu In the context of frozen systems, SEM micrographs of dynamically-frozen sucrose (B13894) solutions with PGMS have shown the distribution of PGMS crystal platelets. collectionscanada.gc.ca SEM is also a standard tool for studying the morphology of solid lipid nanoparticles and nanostructured lipid carriers, where it can confirm their nanometric size and spherical shape. rjptonline.orgresearchgate.net
Low Temperature Scanning Electron Microscopy (LTSEM), or cryo-SEM, is a specialized technique crucial for studying frozen, hydrated samples in their native state. It has provided profound insights into the role of PGMS as an ice recrystallization inhibitor in frozen desserts like ice cream. researchgate.netnih.gov
Research using LTSEM has demonstrated that in frozen systems containing PGMS, ice crystals exhibit a highly irregular, uneven, and sculpted morphology. collectionscanada.gc.caresearchgate.netnih.gov This is in stark contrast to the smoother, more uniform crystals found in systems without PGMS. researchgate.net These findings provide strong evidence that PGMS directly interacts with the surface of ice crystals, interfering with their normal growth and propagation. collectionscanada.gc.caresearchgate.netnih.gov This interaction is believed to be the mechanism by which PGMS effectively reduces the size of ice crystals and inhibits their growth during temperature fluctuations (heat shock), a critical factor for maintaining the smooth texture of ice cream. researchgate.netnih.govgoogle.com Studies suggest that shear during the freezing process may be necessary to distribute the PGMS around the ice crystals for sufficient surface coverage. researchgate.netnih.gov
X-Ray Diffraction (XRD) for Crystalline Structure Analysis
X-Ray Diffraction (XRD) is a primary analytical technique for investigating the crystalline structure, polymorphism, and phase composition of solid materials. icdd.com It works by directing X-rays at a sample and measuring the scattering pattern, which is unique to its crystalline arrangement.
In the study of PGMS, XRD is essential for understanding its polymorphic behavior—the ability to exist in multiple crystalline forms (e.g., α, β', β). acs.orgresearchgate.net The polymorphic state of lipids significantly impacts the physical properties and stability of the final product.
Time-resolved synchrotron XRD, often combined with DSC, has been used to study oil-in-water emulsions. These studies show that even small amounts of PGMS can induce significant changes in the crystallization temperature and structural evolution of triacylglycerols, indicating an interference with specific crystallization pathways. acs.org The crystallization of the emulsifier itself within the oil phase is thought to be responsible for these changes. acs.org
Other research has focused on the thermotropic phase behavior of lipid blends containing propylene glycol esters. researchgate.net Using DSC and XRD, researchers identified a rich polymorphic behavior, observing a sub-α-crystalline phase that converts to an α-crystalline phase, alongside the formation of a β-crystalline phase. researchgate.net It was found that fractions with higher amounts of propylene glycol esters were more inclined to form the stable β-crystalline phase. researchgate.net XRD patterns of a 10% PGMS-water system have also been documented, providing data on its structure in aqueous environments. collectionscanada.gc.ca
Table 2: X-Ray Diffraction Findings for Propylene Glycol Monostearate (PGMS) Systems
| System Studied | Technique | Key Finding | Source |
|---|---|---|---|
| Palm Oil Emulsion with PGMS | Time-resolved synchrotron XRD & DSC | PGMS influences crystallization temperature and polymorphism of triacylglycerols. | acs.org |
| Lactylated Fatty Acid Esters of Glycerol and Propylene Glycol | XRD & DSC | Exhibited sub-α, α, and β-crystalline phases. PG esters favored β-phase formation. | researchgate.net |
| 10% PGMS-water system | XRD | Diffraction pattern obtained, indicating structure in an aqueous system. | collectionscanada.gc.ca |
| PGMS solubilized in sunflower oil | SAXS (Small-Angle X-ray Scattering) | Shows self-organization in the oil phase with a lamellar period of 52.7 Å below 19 °C. | acs.org |
Biochemical and Metabolic Aspects of Propylene Glycol Monostearate
Hydrolysis and Biodegradation Pathways of Propylene (B89431) Glycol Monostearate in Biological Systems
Upon entering a biological system, propylene glycol monostearate is subject to enzymatic breakdown, a critical first step in its metabolism. This process primarily occurs in the gastrointestinal tract.
The ester bond in propylene glycol monostearate is susceptible to hydrolysis by lipases. In vitro studies have demonstrated the efficacy of pancreatic lipase (B570770) and steapsin in breaking down this compound. Pancreatic lipase has been shown to hydrolyze approximately 70% of propylene glycol monostearate within 15 hours at 40°C. inchem.orginchem.org Similarly, steapsin, another lipase, can hydrolyze about 70% of propylene glycol distearate in 18 hours at 30°C, indicating that the esters of propylene glycol are readily metabolized. inchem.orginchem.org This enzymatic action cleaves the molecule into its fundamental components: propylene glycol and stearic acid. inchem.org
Table 1: In Vitro Enzymatic Hydrolysis of Propylene Glycol Esters
| Enzyme | Substrate | Hydrolysis Rate | Time (hours) | Temperature (°C) |
|---|---|---|---|---|
| Pancreatic Lipase | Propylene Glycol Monostearate | ~70% | 15 | 40 |
| Steapsin | Propylene Glycol Distearate | ~70% | 18 | 30 |
Following hydrolysis, the resulting propylene glycol and stearic acid molecules are absorbed and enter distinct metabolic pathways.
Propylene Glycol: This component is absorbed and subsequently metabolized in the liver. ufl.edu The primary metabolic route involves its oxidation by alcohol dehydrogenase to lactaldehyde. cdc.gov Aldehyde dehydrogenase then converts lactaldehyde to lactate (B86563). cdc.gov Propylene glycol can also be metabolized into pyruvic acid, acetic acid, and propionaldehyde. wikipedia.org As a glucogenic substance, propylene glycol can be converted into glucose through gluconeogenic pathways, serving as an energy source. ufl.educdc.gov
Stearic Acid: As a common saturated fatty acid, stearic acid enters the fatty acid metabolic pool. foodb.ca It can be utilized in various ways, including being oxidized for energy through beta-oxidation or being re-esterified into triglycerides for storage in adipose tissue. foodb.ca The metabolism of propylene glycol esters has been noted to be similar to that of glyceryl stearate (B1226849) esters. inchem.orginchem.org
Propylene Glycol Monostearate in Lipid Metabolism Research
The metabolic products of propylene glycol monostearate are integral to lipid and energy metabolism, making the compound a subject of interest in related research.
Propylene glycol monostearate is categorized within the lipid and fatty acid metabolism pathways. foodb.cahmdb.ca The stearic acid released from its hydrolysis is a key player in these cycles. As a long-chain saturated fatty acid, it can be activated to stearoyl-CoA and subsequently undergo beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production. It can also be a substrate for desaturases to form oleic acid, an unsaturated fatty acid, or be incorporated into various classes of lipids, including phospholipids (B1166683) and triglycerides.
The propylene glycol moiety of the ester has a significant impact on energy metabolism due to its glucogenic nature. ufl.eduijcmas.com In ruminants, such as dairy cows, propylene glycol is a well-known supplement used to counteract negative energy balance, particularly around calving. ijcmas.comnih.gov It serves as a precursor for glucose synthesis in the liver, a process known as gluconeogenesis. ufl.edunih.gov By being converted to pyruvate (B1213749), it can replenish intermediates of the citric acid cycle, thereby supporting the synthesis of glucose. ufl.edu This is crucial for maintaining blood glucose levels and providing energy for milk production. ijcmas.com Studies have shown that supplementation with propylene glycol can increase blood glucose levels and modify ruminal fermentation to favor the production of propionate, another primary glucogenic substrate. ijcmas.comnih.gov
Propylene Glycol Monostearate Interactions with Biological Membranes and Interfaces
Propylene glycol monostearate is a surface-active agent, a property that dictates its interaction with biological interfaces. atamanchemicals.comcir-safety.org As a lipophilic, oil-soluble emulsifier, it preferentially adsorbs at oil-water interfaces, where it can form a stabilizing film. atamanchemicals.comresearchgate.net This characteristic is fundamental to its function in creating and stabilizing emulsions.
While direct studies on the interaction of propylene glycol monostearate with cell membranes are limited, research on its constituent, propylene glycol, offers insights. Studies on skin lipid membranes have shown that propylene glycol localizes in the hydrophilic headgroup regions at the bilayer interface. nih.gov It disrupts the hydrogen-bond network between lipids and water by occupying the hydrogen-bonding sites. nih.gov This interaction can lead to a slight increase in the disorder of the lipid tails in a concentration-dependent manner. nih.gov Such interactions at the membrane level may influence the permeability and fluidity of the membrane. Given that propylene glycol monostearate possesses both a hydrophilic propylene glycol head and a lipophilic stearic acid tail, it is plausible that it would orient itself at membrane interfaces, potentially influencing membrane structure and function.
Influence on Cellular Processes and Homeostasis
The influence of propylene glycol monostearate (PGMS) on cellular processes and homeostasis is primarily understood through the metabolic fate of its constituent molecules: propylene glycol and stearic acid. Following administration, PGMS is subject to enzymatic hydrolysis, breaking it down into these two components, which then participate in distinct cellular and metabolic pathways.
Biochemical studies indicate that propylene glycol esters are effectively hydrolyzed. For instance, pancreatic lipase was found to hydrolyze 70% of propylene glycol monostearate in vitro within 15 hours. inchem.org This breakdown is a critical first step, as the separate components have different interactions at the cellular level. The absorption and metabolism of propylene glycol esters have been shown to be similar to those of glyceryl stearate esters. inchem.org
The propylene glycol moiety is metabolized in the liver via alcohol dehydrogenase to form lactaldehyde, which is then converted to lactate by aldehyde dehydrogenase. europa.eu This lactate can enter mainstream metabolic pathways, being converted to pyruvate and contributing to the citric acid cycle or gluconeogenesis. europa.eu This metabolic conversion can influence cellular energy balance and intracellular pH.
The stearic acid component, a common saturated fatty acid, is readily utilized by cells. It can be metabolized through β-oxidation to produce acetyl-CoA for energy generation or be re-incorporated into cellular lipids like triglycerides and membrane phospholipids.
Direct interactions of the parent compound and its metabolites can affect cellular integrity and function. As a surfactant, PGMS has properties that allow it to interact with cell membranes, potentially influencing their fluidity and permeability. atamanchemicals.combakerpedia.com More direct cellular effects are observed from its hydrolysis product, propylene glycol. Studies on human small airway epithelial cells (SAECs) have shown that propylene glycol can inhibit cell proliferation and reduce cell viability in a concentration-dependent manner. nih.gov In the same study, propylene glycol exposure led to increased release of lactate dehydrogenase (LDH), an indicator of cell membrane damage. nih.gov
Furthermore, research has demonstrated that propylene glycol can induce significant cellular changes, including apoptosis (programmed cell death). nih.govresearchgate.net Exposure to propylene glycol was found to trigger widespread apoptotic neurodegeneration in the developing mouse brain, activating the key effector enzyme caspase-3. researchgate.net This process involves distinct morphological changes, including cell body condensation and fragmentation. nih.gov Studies also show that propylene glycol can cause DNA damage, marked by the phosphorylation of histone H2AX, and can arrest the cell cycle in the G1 phase. nih.gov
Interactive Data Table: In Vitro Hydrolysis of Propylene Glycol Esters
| Enzyme | Substrate | Hydrolysis Rate | Duration (hours) | Temperature (°C) | Reference |
| Pancreatic lipase | Propylene glycol monostearate | 70% | 15 | 40 | inchem.org |
| Steapsin | Propylene glycol distearate | 70% | 18 | 30 | inchem.org |
Interactive Data Table: Research Findings on the Cellular Effects of Propylene Glycol (Metabolite of PGMS)
| Cell Type | Research Finding | Observed Effect | Reference |
| Developing Mouse Brain Cells | Exposure triggered widespread apoptotic neurodegeneration. | Induction of Apoptosis | nih.govresearchgate.net |
| Human Small Airway Epithelial Cells (SAECs) | Exposure significantly inhibited cell proliferation and decreased cell viability. | Inhibition of Proliferation | nih.gov |
| Human Small Airway Epithelial Cells (SAECs) | Increased release of lactate dehydrogenase (LDH) in a concentration-dependent manner. | Cell Membrane Damage | nih.gov |
| Human Small Airway Epithelial Cells (SAECs) | Increased number of cells positive for phosphorylated histone H2AX. | DNA Damage | nih.gov |
| Human Small Airway Epithelial Cells (SAECs) | Increased proportion of cells in the G1 phase of the cell cycle. | Cell Cycle Arrest | nih.gov |
Toxicological Research on Propylene Glycol Monostearate
Acute Toxicity Assessments and Lethal Dose Determinations
Propylene (B89431) glycol monostearate has demonstrated a low order of acute toxicity in animal studies. The acute oral lethal dose (LD50) in rats is approximately 25.8 g/kg. cir-safety.org Another study in mice reported an oral LD50 of 26 g/kg. canbipharm.com For a self-emulsifying grade of propylene glycol stearate (B1226849) (PGS-SE), the acute oral LD50 in rats is estimated to be greater than 32 g/kg. cir-safety.org In acute dermal toxicity tests with rabbits, the raw ingredient produced no significant dermal toxicity. cir-safety.orgcir-safety.org Similarly, acute inhalation exposure in rats to propylene glycol monocaprylate, a related compound, was found to be non-toxic. govinfo.gov
| Test Animal | Route of Administration | LD50 Value |
|---|---|---|
| Rat | Oral | ~25.8 g/kg cir-safety.org |
| Mouse | Oral | 26 g/kg canbipharm.com |
| Rat (PGS-SE) | Oral | >32 g/kg cir-safety.org |
| Rabbit | Dermal | No significant toxicity cir-safety.orgcir-safety.org |
Subchronic and Chronic Toxicity Studies
Subchronic and chronic toxicity studies on propylene glycol monostearate and related esters have consistently shown a lack of significant adverse effects. In subchronic animal studies, no evidence of oral or dermal toxicity was found for propylene glycol monostearate. cir-safety.orgeuropa.eu A 13-week study in rats fed diets containing up to 7.52% propylene glycol monostearate (equivalent to 6768 mg/kg bw/day) showed no treatment-related differences in organ weights, histopathology, clinical chemistry, or urinalysis. europa.eu The No-Observed-Adverse-Effect Level (NOAEL) in this study was determined to be the highest dose tested, ≥ 6768 mg/kg bw/day. europa.eu
A chronic six-month feeding study involving a mixture containing 17% propylene glycol monostearate incorporated at 10% into the diets of rats and dogs showed no signs of toxicity. cir-safety.orgeuropa.eu Similarly, beagle dogs exposed to up to 432 mg/kg bw/day of propylene glycol monostearate in their diet for six months showed no treatment-related effects. europa.eu Rats fed propylene glycol monosuccinate and monostearate at levels up to 10% of their diet for six months also showed no evidence of gross or histological pathology. govinfo.gov
Mutagenicity and Genotoxicity Evaluations
Propylene glycol monostearate has been found to be negative in in vitro microbial assays for mutagenicity. cir-safety.orgcir-safety.orgcosmeticsinfo.org This indicates that the compound does not induce genetic mutations in these test systems. The broader class of propylene glycols, to which propylene glycol monostearate belongs, has not shown evidence of mutagenic potential. nih.gov
Dermal and Ocular Irritation Studies
Studies on propylene glycol monostearate have demonstrated a low potential for dermal and ocular irritation. In acute tests with rabbits, the raw ingredient produced no significant skin or eye irritation. cir-safety.orgcir-safety.org Draize rabbit irritation tests with propylene glycol stearate self-emulsifying (PGS-SE) also showed no significant skin or eye irritation. cir-safety.org In a primary skin irritation test using rabbits, propylene glycol stearate at a 1% concentration was not an irritant. cir-safety.org While propylene glycol itself can cause minimal local irritation in humans, propylene glycol monostearate is generally considered non-irritating to the skin. epa.govatamanchemicals.com
| Test Animal | Test Type | Substance | Concentration | Result |
|---|---|---|---|---|
| Rabbit | Acute Dermal/Ocular | Propylene Glycol Monostearate (raw) | Undiluted | No significant irritation cir-safety.orgcir-safety.org |
| Rabbit | Draize Test | PGS-SE | Undiluted | No significant irritation cir-safety.org |
| Rabbit | Primary Skin Irritation | Propylene Glycol Stearate | 1% | Not an irritant cir-safety.org |
Comparative Toxicology with Related Glycol Esters
The toxicological profile of propylene glycol monostearate is consistent with that of other propylene glycol esters and related glycol esters. Studies on propylene glycol dicaprylate/dicaprate and propylene glycol laurate have shown them to be practically nontoxic to minimally irritating. cir-safety.org The metabolism of propylene glycol esters involves hydrolysis into propylene glycol and the corresponding fatty acid, both of which are considered to have low toxicity. nih.govinchem.org A review comparing the mammalian toxicity of ethylene (B1197577) glycol and propylene glycol concluded that the toxicity of ethylene glycol exceeds that of propylene glycol in terms of lethality, acute effects, and reproductive and developmental toxicity. nih.gov Both have mild localized dermal effects, though propylene glycol may have some skin sensitization potential. nih.gov The common metabolic pathways and consistent toxicity profiles across different propylene glycol esters support a read-across approach for assessing their safety. nih.gov
Regulatory Toxicology and Safety Assessment Frameworks
Generally Recognized As Safe (GRAS) Status and Food Applications
Propylene glycol monostearate is designated as Generally Recognized As Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for its use as a direct food additive. europa.eu This status is codified in the Code of Federal Regulations (CFR) under Title 21, Section 172.856, which permits the use of propylene glycol mono- and diesters of fats and fatty acids in food within the bounds of good manufacturing practice. govinfo.govecfr.gov The regulation stipulates that these substances must be produced from edible fats and fatty acids. ecfr.gov
The primary roles of propylene glycol monostearate in food products are as an emulsifier, stabilizer, and thickener. fda.gov Its lipophilic nature makes it particularly effective in oil-in-water emulsions. guidechem.com This compound is utilized across a wide array of food categories to enhance texture, stability, and other desirable characteristics. cnchemsino.comcnchemsino.com
Table 1: Food Applications of Propylene Glycol Monostearate
| Food Category | Specific Application | Function |
|---|---|---|
| Baked Goods | Cakes, breads, pastries, muffins | Enhances dough elasticity, structure, and volume; improves crumb softness and moisture retention, extending shelf life. guidechem.comcnchemsino.comcnchemsino.com |
| Fats and Oils | Margarine, shortening, spreads | Stabilizes emulsions, prevents ingredient separation, and improves whipping properties. guidechem.comcnchemsino.comyizeliadditive.com |
| Dairy & Frozen Desserts | Ice cream, whipped toppings, processed cheese | Controls ice crystal formation, improves texture and mouthfeel, enhances foam structure and stability. cnchemsino.comyizeliadditive.com |
| Confectionery | Chocolates, caramels | Prevents fat and sugar separation, improves smoothness, stability, and the crystallization process for better snap and sheen. cnchemsino.com |
| Sauces and Dressings | Various sauces, gravies, dressings | Maintains consistency and prevents phase separation by stabilizing oil and water emulsions. cnchemsino.com |
| Other | Instant foods, powdered products, yeast | Acts as a dispersing aid and defoamer. cnchemsino.comatamanchemicals.com |
Globally, propylene glycol monostearate is a widely accepted food additive, approved for use in numerous countries and by international bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA). guidechem.com
Cosmetic Ingredient Review (CIR) Assessments
The CIR's assessment is based on a comprehensive review of scientific literature and unpublished data covering chemical properties, metabolism, and toxicological studies. cir-safety.orgcir-safety.org The panel's findings indicate that propylene glycol monostearate has a low potential for toxicity.
Detailed Research Findings from CIR Assessments:
Metabolism: Studies using radiolabeled propylene glycol stearates showed they are readily metabolized after ingestion. cir-safety.org
Acute Toxicity: The acute oral LD50 (the dose lethal to 50% of a test population) in rats was found to be approximately 25.8 g/kg, indicating low acute toxicity. cir-safety.orgcir-safety.org Acute dermal and eye irritation tests in rabbits showed no significant irritation. cosmeticsinfo.orgcir-safety.org
Subchronic Toxicity: Animal studies involving repeated oral or dermal exposure did not produce evidence of toxicity. europa.eucosmeticsinfo.org A six-month feeding study in rats and dogs, using a diet containing 10% of a mixture that included 17% propylene glycol monostearate, showed no signs of toxicity. europa.eu
Mutagenicity: In vitro microbial assays for mutagenicity were negative for propylene glycol monostearate. cosmeticsinfo.orgcir-safety.org
Dermal Irritation and Sensitization: Clinical studies on humans showed no significant skin irritation at concentrations up to 55%. cir-safety.org Formulations containing up to 2.5% of the ingredient did not cause skin sensitization. cir-safety.org Furthermore, photo-contact allergenicity tests on formulations with 1.5% propylene glycol stearates were negative. cosmeticsinfo.orgcir-safety.org
The CIR Expert Panel groups propylene glycol esters together in its safety assessments due to their similar chemical structures, properties, and functions in cosmetics, allowing for the extrapolation of toxicological data across the entire group. cir-safety.org These ingredients primarily function as skin-conditioning agents (emollients) and surfactant-emulsifying agents in a wide variety of cosmetic and personal care products. cir-safety.orgcosmeticsinfo.org
Table 2: Summary of CIR Toxicological Findings for Propylene Glycol Stearate
| Test Type | Species | Finding |
|---|---|---|
| Acute Oral Toxicity (LD50) | Rat | Approx. 25.8 g/kg cir-safety.orgcir-safety.org |
| Acute Dermal Toxicity | Rabbit | No significant toxicity cosmeticsinfo.orgcir-safety.org |
| Acute Eye Irritation | Rabbit | No significant irritation cosmeticsinfo.orgcir-safety.org |
| Subchronic Oral/Dermal Toxicity | Animal studies | No evidence of toxicity europa.eucosmeticsinfo.org |
| Mutagenicity (in vitro) | Microbial assays | Negative cosmeticsinfo.orgcir-safety.org |
| Clinical Skin Irritation | Human | No significant irritation up to 55% concentration cir-safety.org |
| Clinical Skin Sensitization | Human | Not a sensitizer (B1316253) in formulations up to 2.5% cir-safety.org |
| Photo-contact Allergenicity | Human | Negative in formulations with 1.5% cosmeticsinfo.orgcir-safety.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| Propylene Glycol Monostearate |
| Propylene Glycol |
| Stearic Acid |
| Oleic Acid |
| Palmitic Acid |
| Potassium Hydroxide (B78521) |
| Sodium Stearate |
Advanced Applications and Formulation Science of Propylene Glycol Monostearate
Role as an Emulsifier and Stabilizer in Complex Systems
Propylene (B89431) glycol monostearate (PGMS) is a lipophilic, non-ionic emulsifier valued for its specific functionalities in creating and stabilizing complex multiphase systems. atamanchemicals.comcnchemsino.com As an ester of propylene glycol and stearic acid, it is soluble in fats and oils but only slightly dispersible in water. atamanchemicals.comchemvera.com This characteristic makes it particularly effective in a variety of applications, from foods to industrial fluids. atamanchemicals.comresearchgate.net While it demonstrates emulsifying capabilities, its role can be highly specific; for instance, in ice cream, it is considered to have limited emulsifier properties compared to conventional agents, though it does contribute to smaller fat globule sizes. researchgate.netnih.gov
Interfacial Activity and Film Formation
The functionality of propylene glycol monostearate as an emulsifier stems from its high surface activity. atamanchemicals.comcir-safety.org When introduced into a system with immiscible phases like oil and water, PGMS migrates to the interface and adsorbs there, reducing the interfacial tension between the two phases. A key characteristic of PGMS is its ability to form a thick, plastic, and mechanically strong crystalline film at the oil-water interface under appropriate conditions of temperature and concentration. atamanchemicals.comchemvera.comcir-safety.org
This film acts as a protective coating that encapsulates the dispersed droplets, physically preventing them from coalescing. chemvera.comcerealsgrains.org The tendency of PGMS to favor an alpha-crystalline structure is crucial to this film-forming capability. chemvera.comcerealsgrains.org In aerated systems like cake batters, this interfacial film formation is particularly important. PGMS crystallizes at the interface, encapsulating oil droplets and preventing the fat from destabilizing the protein foam, which is essential for air incorporation and final product texture. cerealsgrains.org Research has also shown that while PGMS alone has modest interfacial activity, it can act synergistically with other surfactants to significantly lower the interfacial tension in complex systems. mdpi.com
Stabilization of Emulsions: Oil-in-Water and Water-in-Oil Systems
Propylene glycol monostearate is characterized by a low Hydrophile-Lipophile Balance (HLB) value, typically around 3.4 to 3.5. chemvera.comresearchgate.net This low HLB value indicates strong lipophilic (oil-loving) tendencies, making PGMS a highly effective emulsifier for stabilizing water-in-oil (W/O) emulsions, where water droplets are dispersed within a continuous oil phase. chemvera.com It is utilized for this purpose in foods such as margarine and various whipped toppings. chemvera.com
Impact on Rheological Properties of Formulations
The interfacial films formed by propylene glycol monostearate and its ability to stabilize emulsions have a direct impact on the rheological properties—such as viscosity, texture, and flow—of the final product. researchgate.netmodares.ac.ir By creating stable structures and influencing the interaction between phases, PGMS is a key texturizing agent. atamanchemicals.com
In bakery applications, PGMS is known to enhance dough strength, improve moisture retention, and increase the porosity of the final product. atamanchemicals.comcnchemsino.commodares.ac.ir Studies on sponge cake have shown that the addition of PGMS can significantly reduce the hardness of the cake over time, improving its texture and shelf life. modares.ac.ir In non-food systems like oil-based drilling muds, the inclusion of PGMS was found to influence rheological parameters including plastic viscosity, yield point, and gel strength. researchgate.net In whipped toppings, PGMS can influence the rate of fat crystallization, a critical factor for achieving the desired foam stability and texture. researchgate.net Generally, in semisolid formulations like creams, an increase in the concentration of emulsifiers, including related monoglycerides (B3428702), leads to a corresponding increase in the formulation's viscosity. tandfonline.com
Interactive Data Table: Rheological Impact of PGMS in Various Formulations
| Formulation | Observed Rheological/Textural Impact | Source(s) |
| Sponge Cake | Increases porosity, reduces hardness over time, improves texture. | modares.ac.ir |
| Bakery Doughs | Improves dough strengthening, moisture retention, and texture. | atamanchemicals.comcnchemsino.com |
| Oil-Based Drilling Fluid | Affects plastic viscosity, yield point, and gel strength. | researchgate.net |
| Whipped Toppings | Influences fat crystallization rate, impacting foam stability and texture. | researchgate.net |
Propylene Glycol Monostearate in Crystal Modification and Inhibition
Beyond its role as an emulsifier, propylene glycol monostearate is highly effective as a crystal modifier, a function that is critical in frozen food products. It provides strong protection against the growth of ice crystals, which is a primary factor in the degradation of texture during storage. physicsworld.comgoogle.com
Ice Recrystallization Inhibition Mechanisms
The principal mechanism by which PGMS inhibits ice recrystallization is through direct interaction with the ice crystals themselves. researchgate.netresearchgate.net Unlike stabilizers such as guar (B607891) gum that function by increasing the viscosity of the unfrozen aqueous phase to slow water molecule diffusion, PGMS acts at the crystal surface. physicsworld.com It adsorbs onto the surface of nascent ice crystals, forming a physical barrier that hinders further growth. physicsworld.com This action effectively controls the size of ice crystals, both during the initial freezing process and during subsequent storage where temperature fluctuations (known as heat shock) would otherwise promote recrystallization—the process where larger crystals grow at the expense of smaller ones. researchgate.netnih.govphysicsworld.com
For this mechanism to be effective, proper distribution of the PGMS molecules is crucial. Research suggests that the application of shear during the freezing process is necessary to ensure sufficient coverage of the emulsifier on the ice crystal surfaces. researchgate.netnih.gov An additional proposed mechanism suggests that PGMS helps stabilize fat in its alpha-crystalline form, and the surfaces of these fat crystals then act as secondary barriers that inhibit ice crystals from growing larger. google.com
Interaction with Ice Crystal Surfaces and Growth
There is strong scientific evidence for the direct adsorption of propylene glycol monostearate onto ice crystal surfaces. researchgate.netphysicsworld.com Low-temperature scanning electron microscopy has revealed that in the presence of PGMS, ice crystals develop a highly irregular and distorted morphology. researchgate.netnih.govscience.gov This indicates that the emulsifier interferes with the normal, ordered propagation of the crystal lattice. researchgate.netresearchgate.net
By adsorbing to various faces of the ice crystal, PGMS effectively blocks or slows growth along those planes. researchgate.net This interference not only limits the ultimate size the crystals can reach but also forces a change in their shape, contributing to the smoother texture perceived in products like ice cream. researchgate.netphysicsworld.com The ability of PGMS to interact directly with the ice surface makes it a particularly potent agent for maintaining the quality of frozen foods. researchgate.netscience.gov
Interactive Data Table: Research Findings on PGMS and Ice Recrystallization
| System Studied | PGMS Concentration | Key Finding | Source(s) |
| Ice Cream & Frozen Sucrose (B13894) Solutions | 0.3% | Dramatically reduced ice crystal sizes after heat shock in systems frozen with shear. | researchgate.netnih.gov |
| Ice Cream | Not specified | PGMS absorbs onto the ice crystal surface, preventing it from growing as temperature fluctuates. | physicsworld.com |
| Frozen Sucrose Solutions | 0.3% | Low-temperature microscopy showed highly irregular ice crystal morphology, suggesting direct interaction and interference with surface propagation. | researchgate.netnih.gov |
| Frozen Food Products | Not specified | Provides very strong protection against ice-crystal growth. | google.com |
Applications in Material Science and Engineering
Propylene glycol monostearate (PGMS) is a versatile compound with applications extending into material science and engineering. It primarily functions as a plasticizer, dispersing agent, and lubricant in the manufacturing of various materials. atamanchemicals.comspecialchem.com
In the realm of polymer science, propylene glycol monostearate serves as a plasticizer, an additive that enhances the flexibility and workability of polymeric materials. atamanchemicals.comijprajournal.com The introduction of PGMS into a polymer matrix interferes with the intermolecular forces between polymer chains, a mechanism known as the lubricity theory, which facilitates chain mobility. rsc.org This disruption, also explained by the gel and free volume theories, results in a reduction of the material's glass transition temperature (Tg), making the polymer less brittle and more pliable. rsc.orgacs.org This property is particularly valuable in the production of plastics like PVC and other polymers where increased flexibility and durability are desired. atamanchemicals.com For instance, it has been noted as a plasticizer for polycarbonate resins. google.com Its biodegradable nature also makes it a candidate for use in the formulation of biodegradable and compostable plastics. atamanchemicals.com
Propylene glycol monostearate is integrated into advanced material formulations to act as a dispersing agent and opacifier. specialchem.com Its surfactant properties aid in the uniform distribution of pigments, fillers, or other additives within a material matrix. specialchem.compishrochem.com This ensures consistency and can improve the final properties of the material. As an opacifier, it reduces the transparency of materials, which is a desirable characteristic in many cosmetic and personal care product formulations. specialchem.com
Microencapsulation and Controlled Release Systems Utilizing Propylene Glycol Monostearate
Propylene glycol monostearate is a key component in the development of microencapsulation and controlled release systems, particularly for pharmaceuticals and active food ingredients. pacific.edunih.gov
PGMS is utilized as a lipid matrix for creating microspheres through techniques like the meltable dispersion and cooling process. pacific.edu These microspheres, which can range in size from 30 to 850 micrometers, are designed to be discrete, non-sticky, and free-flowing. pacific.edu The characterization of these microspheres involves assessing their encapsulation efficiency, particle size, and thermal behavior. researchgate.net For example, in the encapsulation of fumaric acid, PGMS was used as a surfactant with lipid carriers, and its concentration was found to significantly impact the viscosity and stability of the molten mixtures. researchgate.net Similarly, it has been a component in the formulation of solid lipid nanoparticles (SLNs) for delivering bioactive compounds like carvacrol. mdpi.comnih.gov
The release of active compounds from PGMS-based microspheres is a critical aspect of their function in controlled release systems. The release often follows a biphasic pattern: an initial burst release from the particle surface, followed by a prolonged release from the lipid matrix. mdpi.com The rate of release can be influenced by several factors, including the ratio of the drug to the PGMS and the pH of the surrounding environment. pacific.edu
For instance, studies on the release of nitrofurantoin (B1679001) from PGMS microspheres showed that the release rate decreased as the drug-to-PGMS ratio decreased. pacific.edu Furthermore, the release was found to be pH-dependent, with the solubility and dissolution of both the drug and the PGMS matrix being key controlling factors. pacific.edu In another study, the release of cortisol from films composed of PGMS and ethoxylated stearyl alcohol was found to follow a first-order kinetic profile for the initial hours. pacific.edu The release kinetics of drugs from such matrices can often be described by models like the Higuchi equation, which suggests a diffusion-controlled mechanism. researchgate.netnih.gov
| Drug | Formulation | Release Profile Findings | pH Dependence | Citation |
| Nitrofurantoin | Microspheres with PGMS and ethoxylated stearyl alcohol (ESA) | Release rate declined with decreasing drug/PGM ratio. Release was maximal at 0.02 to 0.035% ESA. | Release was controlled by the pH-dependent solubility of both the drug and PGMS. Studied at pH 1.2, 5.8, and 7.2. | pacific.edu |
| Cortisol | Films with PGMS and ethoxylated stearyl alcohol (ESA) | Unidirectional release followed a first-order kinetic profile for the first five hours. | Not explicitly detailed in the provided text, but the system is designed for controlled release. | pacific.edu |
| Carvacrol | Solid Lipid Nanoparticles (SLNs) with propylene glycol monopalmitate and glyceryl monostearate | Biphasic release: 50% release in 6 hours, followed by a slower release to 80% after 50 hours. | Not explicitly detailed in the provided text. | mdpi.com |
Synergistic Effects with Other Functional Ingredients
Propylene glycol monostearate is frequently used in combination with other ingredients to achieve enhanced functionality through synergistic effects. cnchemsino.comatamanchemicals.com As an alpha-tending emulsifier, it is particularly effective as an aerating agent when combined with monoglycerides. chemvera.com This synergy is crucial in the food industry, especially in bakery and dairy applications.
In cake production, PGMS is often used with other emulsifiers like distilled monoglycerides (DMG) and sorbitan (B8754009) monostearate (Span 60) to improve cake volume, create a uniform crumb structure, and extend shelf life. cnchemsino.com Similarly, in whipped creams, combining PGMS with DMG and Span 60 can shorten whipping time and improve the volume and structure of the foam. cnchemsino.com In ice cream, the combination of PGMS and DMG leads to better emulsification, which improves the expansion and prevents the formation of large ice crystals. cnchemsino.com The interaction between PGMS and other emulsifiers like glycerol (B35011) monostearate (GMS) and polyglycerol fatty acid esters (PGE) can also influence the crystallization of fat blends, which in turn affects the stability of whipped cream. spkx.net.cn
| Application | Synergistic Ingredients | Observed Effect | Citation |
| Cakes | Distilled Monoglycerides (DMG), Sorbitan Monostearate (Span 60), Polyglycerol Esters (PGE) | Increases cake volume, keeps sponge foam uniform, provides a fine texture, and extends shelf life. | cnchemsino.com |
| Whipping Cream | Distilled Monoglycerides (DMG), Sorbitan Monostearate (Span 60) | Shortens whipping time, improves foam volume and structure, creating a stiff foam. | cnchemsino.com |
| Ice Cream | Distilled Monoglycerides (DMG) | Improves expansion and prevents the formation of large ice crystals through better emulsification. | cnchemsino.com |
| Fat Blends (for whipped cream) | Glycerol Monostearate (GMS), Polyglycerol Fatty Acid Esters (PGE) | Influences crystallization of the fat blend, which affects the stability and foam structure of the final whipped cream. | spkx.net.cn |
Future Research Directions and Emerging Areas for Propylene Glycol Monostearate
Novel Synthesis Routes and Sustainable Production Methods
The future of propylene (B89431) glycol monostearate production is increasingly focused on environmentally friendly and sustainable practices. A key area of research is the shift from traditional chemical synthesis to biocatalytic processes.
Enzymatic Synthesis: Lipase-catalyzed esterification is a promising green alternative for producing PGMS. Lipases, such as those from Rhizomucor miehei and Burkholderia cepacia, offer high specificity, which minimizes the formation of byproducts like diesters and simplifies purification. conicet.gov.ar Research has shown that coating lipase (B570770) with nonionic surfactants, including propylene glycol monostearate itself, can significantly enhance enzyme activity and conversion rates. conicet.gov.aracs.orgresearchgate.net For instance, using a surfactant-coated Burkholderia cepacia lipase in an organic solvent resulted in a 47% conversion of ascorbic acid to ascorbyl palmitate, a significant increase from the 6% achieved with untreated lipase. conicet.gov.aracs.org
Green Chemistry Principles: The broader principles of green chemistry are also guiding the development of new synthesis routes. epa.gov This includes the use of renewable feedstocks, such as vegetable-based glycerin, to produce 100% natural propylene glycol esters. oleonhealthandbeauty.commarketbusinessinsights.com These bio-based alternatives aim to offer the same functional properties as their petrochemical counterparts while reducing the environmental footprint. oleonhealthandbeauty.comcnchemsino.com The adoption of green chemistry in esterification processes is a key trend, focusing on reducing waste and avoiding hazardous solvents. epa.govmarketbusinessinsights.com
Advanced Characterization of Interfacial Phenomena
Propylene glycol monostearate's primary function as an emulsifier stems from its ability to act at the interface between oil and water. scribd.com Future research will employ advanced techniques to gain a more detailed understanding of these interfacial phenomena.
As a non-ionic surfactant with a low hydrophile-lipophile balance (HLB) value, PGMS is particularly effective at stabilizing water-in-oil emulsions. scribd.com It reduces the surface tension between the two phases, allowing for the formation of stable emulsions. Studies have shown that surfactants with lower HLB values, like PGMS, have a less pronounced effect on interfacial tension compared to those with higher HLB values. cerealsgrains.org
Mechanistic Studies of Biological Interactions at Molecular Level
Understanding how propylene glycol monostearate interacts with biological systems at a molecular level is crucial for its application in pharmaceuticals and cosmetics. Future research will focus on elucidating these mechanisms to enhance drug delivery and ensure safety.
In biological systems, PGMS can be hydrolyzed by esterases into propylene glycol and stearic acid, which are then metabolized. Its ability to form stable emulsions is key to its use in drug delivery systems, where it can improve the solubility and bioavailability of hydrophobic drugs.
Molecular dynamics simulations are becoming an important tool for studying these interactions. medchemexpress.com These computational models can help predict how PGMS interacts with lipid bilayers and proteins, providing insights into its permeability-enhancing effects in transdermal drug delivery. atamanchemicals.com By combining computational modeling with experimental data, researchers can gain a more complete picture of the molecular mechanisms underlying the biological effects of PGMS.
Development of Propylene Glycol Monostearate-Based Biomaterials
The unique properties of propylene glycol monostearate make it a promising candidate for the development of advanced biomaterials for drug delivery and other biomedical applications. cymitquimica.com
Drug Delivery Systems: PGMS has been successfully used in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can enhance the bioavailability of poorly soluble drugs. nih.gov For example, it has been used as an emulsifier to improve the retention and release profiles of drugs like apomorphine (B128758) in SLNs. The ability of PGMS to stabilize these lipid-based nanocarriers is critical for their effectiveness. nih.gov
Topical and Transdermal Applications: In topical formulations, PGMS can form an occlusive, water-insoluble film on the skin, which can enhance skin hydration and the penetration of active pharmaceutical ingredients. atamanchemicals.com Research has shown that by manipulating the ratio of PGMS to other components in a film, it is possible to create long-acting topical drug delivery systems with a constant release profile. pacific.edu
Computational Modeling and Simulation of Propylene Glycol Monostearate Behavior
Computational modeling and molecular dynamics (MD) simulations are powerful tools for predicting and understanding the behavior of propylene glycol monostearate at the molecular level. science.govscience.gov These techniques can provide insights that are difficult to obtain through experimental methods alone.
Force Field Development: Accurate force fields are essential for reliable MD simulations. Researchers are working on developing and refining force field models for propylene glycol and its esters to better match experimental data. science.govscience.gov
Predicting Physicochemical Properties: Simulations can be used to predict various properties of PGMS, such as its interaction with lipid bilayers, which is crucial for its role in drug delivery. For instance, MD simulations can be used to model the permeability of PGMS-containing formulations.
Understanding Self-Assembly and Interfacial Behavior: Computational studies can also shed light on the self-assembly of PGMS and its behavior at interfaces, helping to explain its emulsifying properties and its influence on the crystallization of other components in a formulation. researchgate.netscispace.com
Expansion into New Industrial and Biotechnological Applications
While propylene glycol monostearate is well-established in the food, pharmaceutical, and cosmetic industries, ongoing research is exploring its potential in new and emerging applications.
Biotechnology: The use of PGMS in enzymatic reactions, such as coating lipases to enhance their activity in organic media, opens up new possibilities in biocatalysis. conicet.gov.aracs.org This could lead to more efficient and sustainable methods for synthesizing a variety of compounds.
Novel Food Applications: Research continues to explore the use of PGMS to improve the texture and stability of various food products. For example, it has been shown to be highly effective at inhibiting ice recrystallization in ice cream, which helps to maintain a smooth texture during storage. science.govresearchgate.netannualreviews.org
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and analyzing PGMS in laboratory settings?
- Synthesis : PGMS can be synthesized by reacting propylene glycol with stearic acid derivatives. A standard method involves refluxing PGMS with potassium hydroxide (KOH) in alcohol for 2 hours, followed by neutralization with sulfuric acid and separation of fatty acid layers . Alternative routes include acylation with acid chlorides (e.g., oleic anhydride) in the presence of pyridine, which may improve monoester yield .
- Analysis : Quantify PGMS using titration-based methods. For example:
- Hydroxyl Value : Calculate using , where is the percentage of glycerin/propylene glycol in PGMS .
- Monoester Content : Determine via molecular weight () calculations: , where is the acid value .
- Titration : Use sodium thiosulfate () with iodine in chlorofor m for indirect quantification .
Q. How can researchers ensure compliance with pharmacopeial standards for PGMS purity?
- Follow monographs such as the European Pharmacopoeia or NF Monographs , which specify limits for mono-/diesters (e.g., ≥70% diesters in PG dilaurate analogs) . Key steps include:
- Chromatography : Use HPLC or GC to separate monoesters from diesters.
- Labeling : Declare antioxidants or stabilizers if added .
- Reference Standards : Utilize USP-grade propylene glycol and PGMS analogs for calibration .
Q. What safety protocols are critical when handling PGMS in laboratory experiments?
- PPE : Wear NIOSH/CEN-certified respirators (e.g., P95 or ABEK-P2 filters) and chemical-resistant gloves .
- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., CO, nitrogen oxides) .
- Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can synthesis conditions be optimized to maximize monoester yield in PGMS production?
- Reagent Ratios : Increase propylene glycol-to-stearic acid molar ratios to favor monoester formation.
- Catalysts : Compare KOH (traditional) vs. pyridine (for acid chloride reactions), noting pyridine’s role in reducing diester byproducts .
- Temperature Control : Lower reaction temperatures (≤80°C) may reduce diester formation during reflux .
Q. How should researchers address conflicting data on PGMS toxicity in dermal applications?
- In Vitro/In Vivo Models : Reconcile results using:
- Skin Irritation Tests : PGMS shows minimal irritation in rabbits (OECD 404), but ethanol mixtures may exacerbate effects .
- Comedogenicity Assays : PG dicaprylate/dicaprate (analog) is non-comedogenic in rabbit ear models, suggesting PGMS may have similar profiles .
- Dose-Response Studies : Test concentrations ≤22% (typical cosmetic use) to align with industry-submitted data .
Q. What strategies improve PGMS functionality as an emulsifier in lipid-based formulations?
- HLB Optimization : PGMS has an HLB of ~3–6, making it suitable for water-in-oil emulsions. Adjust by blending with high-HLB surfactants (e.g., Tween 60, HLB 14.9) for broader applications .
- Stability Testing : Monitor phase separation under accelerated conditions (40°C/75% RH) and adjust fatty acid chain lengths (C18 vs. C12) to enhance thermal stability .
Q. How can researchers resolve discrepancies in reported physicochemical properties of PGMS (e.g., solubility, melting point)?
- Data Gaps : Refer to CIR Reviews for solubility profiles (soluble in organic solvents, insoluble in water) .
- Experimental Replication : Measure melting points via DSC, noting that technical-grade PGMS may vary due to mono-/diester ratios .
Methodological Considerations
- Experimental Design : Include control groups (e.g., pure propylene glycol, stearic acid) to isolate PGMS effects in formulation studies.
- Data Validation : Cross-validate titration results with NMR or FTIR to confirm ester linkage integrity .
- Regulatory Alignment : Align analytical methods with USP/NF guidelines to ensure reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
